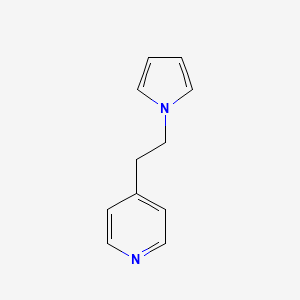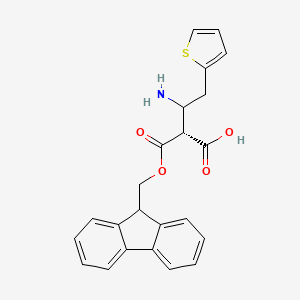
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a thiophene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and reagents such as sodium azide and isobutoxycarbonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
What sets (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid apart is its combination of the Fmoc protecting group, the amino acid backbone, and the thiophene ring. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C23H21NO4S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(12-14-6-5-11-29-14)21(22(25)26)23(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-21H,12-13,24H2,(H,25,26)/t20?,21-/m1/s1 |
Clé InChI |
DHDMNHMGQNCIFW-BPGUCPLFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC=CS4)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=CS4)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


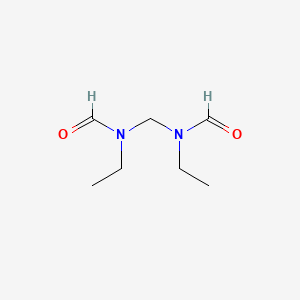
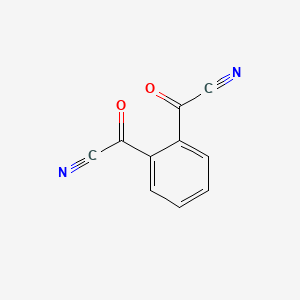
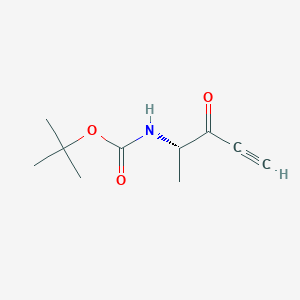

![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)

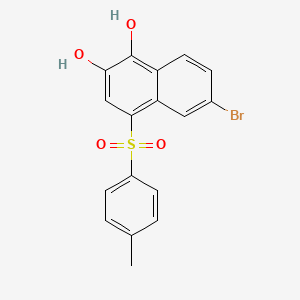

![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
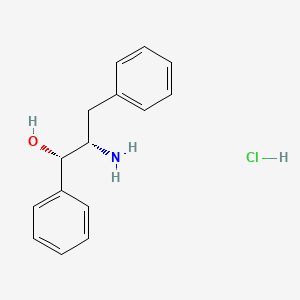
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
